2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide is a chemical compound with a complex structure that includes a methoxyethoxy group, a phenylpropyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of isonicotinic acid with 3-phenylpropylamine to form N-(3-phenylpropyl)isonicotinamide. This intermediate is then reacted with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)isonicotinamide: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.
2-(2-methoxyethoxy)isonicotinamide: Lacks the phenylpropyl group, which may influence its biological activity.
Uniqueness
2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide is unique due to the presence of both the methoxyethoxy and phenylpropyl groups, which confer specific chemical and biological properties
Biological Activity
2-(2-Methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide is a nicotinamide derivative that has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This compound is characterized by its unique structure, which may influence its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxyethoxy group and a phenylpropyl moiety attached to the isonicotinamide core, contributing to its solubility and reactivity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Syk Inhibition : It has been suggested that derivatives of isonicotinamide can inhibit Spleen Tyrosine Kinase (Syk), which plays a crucial role in immune responses. Inhibition of Syk activity may lead to reduced inflammation and modulation of immune responses, making it potentially useful for treating autoimmune diseases and allergies .
- Antitumor Activity : Preliminary studies indicate that related compounds exhibit potent antitumor activity by inducing apoptosis in cancer cells. This is achieved through cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests a potential application in treating inflammatory diseases.
Anticancer Properties
In studies involving various cancer cell lines, this compound exhibited cytotoxic effects. The compound was found to induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases, similar to other isonicotinamide derivatives .
Study 1: Syk Inhibition in Allergic Responses
A study explored the effects of Syk inhibitors, including derivatives like this compound, on allergic responses in animal models. The results indicated a significant reduction in symptoms associated with immediate-type allergies, such as bronchial asthma and dermatitis. The inhibition of Syk activity was correlated with decreased IgE-mediated mast cell activation .
Study 2: Antitumor Activity Assessment
Another investigation focused on the antitumor efficacy of this compound against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy .
Table 1: Biological Activity Summary
Table 2: IC50 Values Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG2 | 8.99 |
MCF7 | 8.26 | |
Sunitinib | HepG2 | 7.60 |
MCF7 | 8.65 |
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(3-phenylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-12-13-23-17-14-16(9-11-19-17)18(21)20-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11,14H,5,8,10,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBSECWVMIVNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.